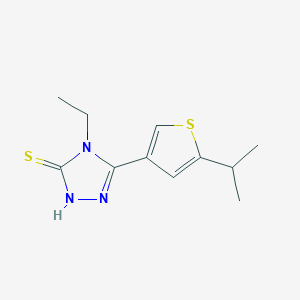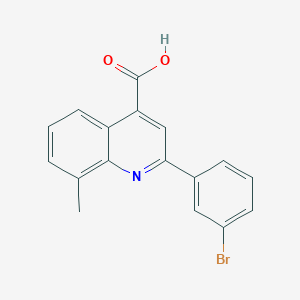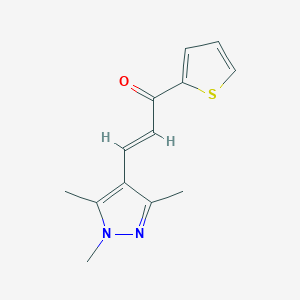
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H15N3S2 and its molecular weight is 253.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity Compounds structurally related to 4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial activities against various bacterial and fungal strains. Such compounds are synthesized through various chemical reactions and screened for their potential to inhibit microbial growth, indicating their usefulness in developing new antimicrobial agents (Bayrak et al., 2009; Martin, 2020).
Cancer Research Research into 1,2,4-triazole derivatives has also extended into the field of cancer, where certain compounds have shown efficacy in inhibiting cancer cell migration and growth. These findings are crucial for developing new therapeutic strategies against various cancer types, such as melanoma, breast, and pancreatic cancers (Šermukšnytė et al., 2022).
Pharmacological Properties The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their subsequent pharmacological evaluation have highlighted the potential of these compounds in modulating various biological activities. Studies have revealed that certain derivatives exhibit high cytotoxicity in vitro and possess general stimulation effects on immune cells, suggesting their application in developing new drugs with immunomodulatory properties (Mavrova et al., 2009).
Synthetic and Medicinal Chemistry The synthesis of novel 1,2,4-triazole derivatives, including Schiff and Mannich bases, showcases the versatility of these compounds in chemical synthesis. Such derivatives have been explored for their antimicrobial activities, indicating their potential as lead compounds in medicinal chemistry for drug development (Bayrak et al., 2009).
Properties
IUPAC Name |
4-ethyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-14-10(12-13-11(14)15)8-5-9(7(2)3)16-6-8/h5-7H,4H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWAGFGAPJSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455434.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455438.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B455439.png)
![2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455441.png)
![methyl (2E)-2-({5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455442.png)
![ethyl (2E)-5-(4-hydroxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455444.png)
![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455445.png)

![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455448.png)
![5-(3,4-Dimethylphenyl)-2-[(4-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-diazepan-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455449.png)
![2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455451.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B455452.png)
![(13E)-13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B455456.png)
